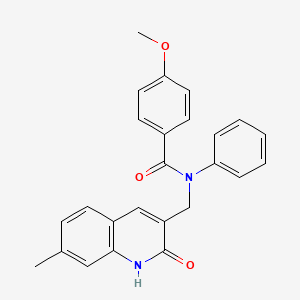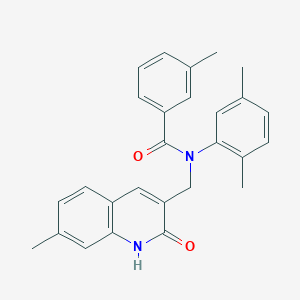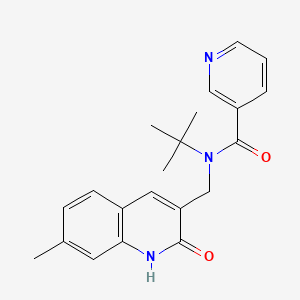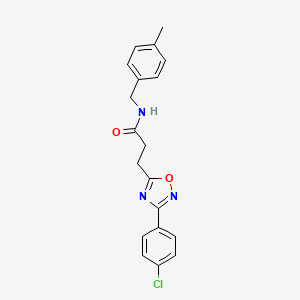
N-(2,6-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, commonly referred to as DAS-181, is a small molecule drug that has shown promising results in treating various viral infections. It has been developed by Ansun Biopharma Inc. and is currently in the clinical trial phase.
作用機序
DAS-181 is a sialidase enzyme that cleaves the sialic acid receptors on the surface of the virus. This prevents the virus from attaching to the host cells and thus prevents the infection from spreading. The sialidase activity of DAS-181 is specific to the sialic acid receptors on the surface of the virus and does not affect the sialic acid receptors on the host cells.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated in animal studies and clinical trials. It has a low toxicity profile and does not cause any significant adverse effects. DAS-181 is rapidly absorbed and distributed in the body, and it has a short half-life of approximately 2-3 hours.
実験室実験の利点と制限
DAS-181 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a specific mechanism of action that is different from traditional antiviral drugs. However, DAS-181 is still in the clinical trial phase, and its efficacy and safety profile in humans are yet to be fully established.
将来の方向性
There are several future directions for DAS-181 research. One potential application is in the treatment of COVID-19, as the virus also uses sialic acid receptors to attach to the host cells. Another future direction is to explore the use of DAS-181 in combination with other antiviral drugs to enhance its efficacy. Additionally, further studies are needed to establish the safety and efficacy of DAS-181 in humans and to determine its optimal dosage and administration route.
Conclusion:
In conclusion, DAS-181 is a promising antiviral drug that has shown efficacy against various viral infections. Its specific mechanism of action and low toxicity profile make it a potential candidate for further research and development. The future directions for DAS-181 research include exploring its use in COVID-19 treatment, combination therapy, and further studies to establish its safety and efficacy in humans.
合成法
The synthesis of DAS-181 involves several steps. The first step is the synthesis of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid, which is then reacted with 2,6-difluoroaniline to produce DAS-181. The purity of DAS-181 is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
DAS-181 has been shown to be effective against various viral infections such as influenza, parainfluenza, and respiratory syncytial virus (RSV). It works by cleaving the sialic acid receptors on the surface of the virus, thus preventing the virus from attaching to the host cells. This mechanism of action is different from that of traditional antiviral drugs, which target the replication of the virus.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S/c1-14-5-2-3-8-19(14)25-30(27,28)16-11-9-15(10-12-16)29-13-20(26)24-21-17(22)6-4-7-18(21)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIBRNKGUQANOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)




![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)





